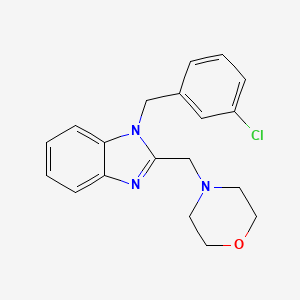
1-(3-chlorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-chlorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole is a chemical compound that has been extensively studied in scientific research for its potential applications as a pharmaceutical drug. This compound is commonly referred to as CBM or CBM-1, and it belongs to the class of benzimidazole derivatives.
Aplicaciones Científicas De Investigación
CBM-1 has been studied for its potential applications as a pharmaceutical drug in various scientific research studies. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. CBM-1 has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in treating viral infections such as hepatitis B and C.
Mecanismo De Acción
The mechanism of action of CBM-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. CBM-1 has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
CBM-1 has been shown to have a variety of biochemical and physiological effects in scientific research studies. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit cell growth and proliferation. CBM-1 has also been shown to have anti-inflammatory effects, by inhibiting the production of inflammatory cytokines such as TNF-alpha and IL-6. Additionally, CBM-1 has been shown to have anti-viral effects, by inhibiting the replication of viruses such as hepatitis B and C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CBM-1 has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied for its potential applications as a pharmaceutical drug. CBM-1 has also been shown to have low toxicity in animal studies, which makes it a promising candidate for further development as a drug. However, there are also some limitations to the use of CBM-1 in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different cell types or disease models. Additionally, CBM-1 has not been extensively studied for its pharmacokinetics and pharmacodynamics, which are important factors in drug development.
Direcciones Futuras
There are several future directions for research on CBM-1. One area of focus could be on further elucidating its mechanism of action, in order to better understand its potential applications as a pharmaceutical drug. Additionally, more studies could be conducted to investigate its efficacy against different types of cancer and viral infections. Another area of focus could be on optimizing the synthesis method of CBM-1, in order to improve the yield and purity of the compound. Finally, more studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of CBM-1, in order to better understand its potential use as a drug.
Métodos De Síntesis
The synthesis of CBM-1 involves the reaction between 3-chlorobenzylamine and morpholin-4-ylmethylamine in the presence of 1,2-diaminobenzene. The reaction is carried out in a solvent such as ethanol, and the product is purified using column chromatography. The yield of CBM-1 is typically around 60-70%, and the purity can be confirmed using analytical techniques such as NMR and HPLC.
Propiedades
IUPAC Name |
4-[[1-[(3-chlorophenyl)methyl]benzimidazol-2-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O/c20-16-5-3-4-15(12-16)13-23-18-7-2-1-6-17(18)21-19(23)14-22-8-10-24-11-9-22/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZUKFVJBGPSHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorobenzyl)-2-(morpholin-4-ylmethyl)-1H-benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![5-{[7-(2-methoxyethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}quinoxaline](/img/structure/B5294634.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)
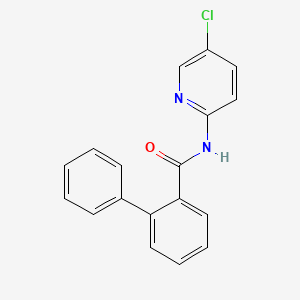
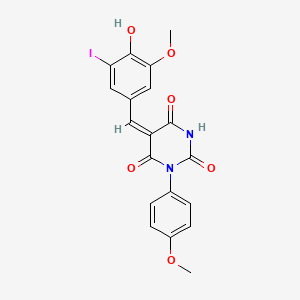
![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-{[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5294671.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)
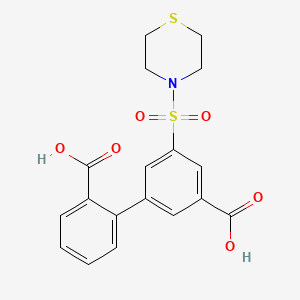
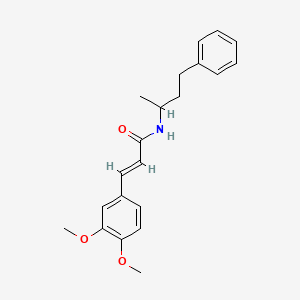
![N-(2,4-dimethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5294710.png)
